(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclopropylmethyl group and a 1,2,3-thiadiazol-4-ylmethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of cyclopropylmethylamine with 1,2,3-thiadiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved are still under investigation, but it is thought to interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity.
Cyclopropylmethylamines: Compounds with the cyclopropylmethyl group that show similar chemical behavior.
Uniqueness
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to the combination of the cyclopropylmethyl and thiadiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C7H11N3S/c1-2-6(1)3-8-4-7-5-11-10-9-7/h5-6,8H,1-4H2 |
InChI Key |
UVUSVXVLMATGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CSN=N2 |
Origin of Product |
United States |
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